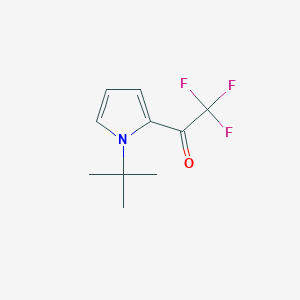
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a tert-butyl group attached to a pyrrole ring, which is further connected to a trifluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of tert-butyl-substituted pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with nucleophiles replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl alcohol
Comparison: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a tert-butyl group and a trifluoroethanone moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethanone group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
74889-35-3 |
|---|---|
Molekularformel |
C10H12F3NO |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-(1-tert-butylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-6-4-5-7(14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChI-Schlüssel |
NUKODDPPNUPJNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=CC=C1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
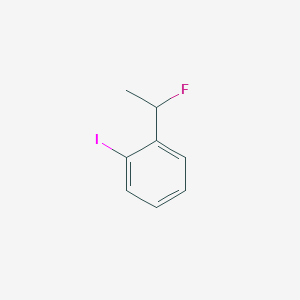

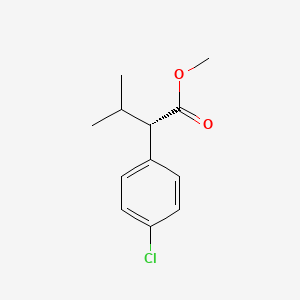
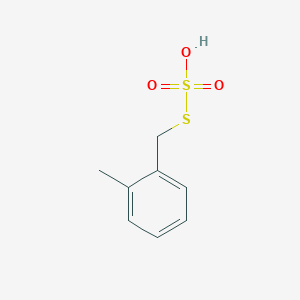
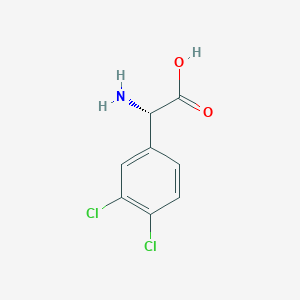
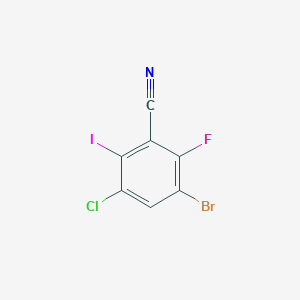
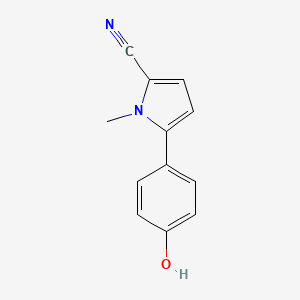
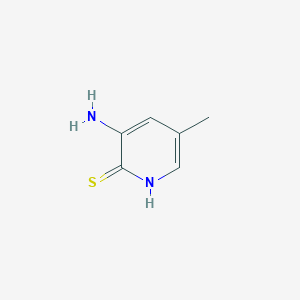
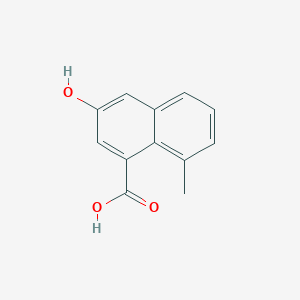
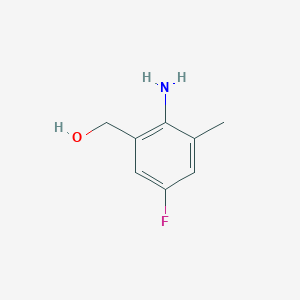
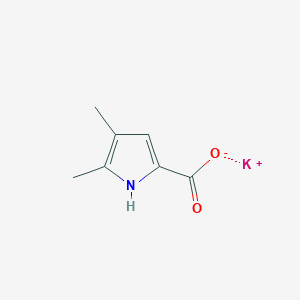
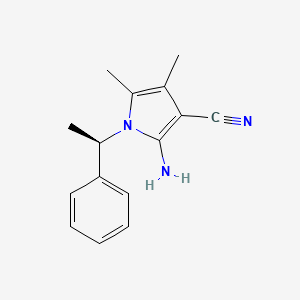
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
